molecular formula C18H31BO6 B12994407 Methyl 4-((4S,5R)-2,2-dimethyl-5-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)-1,3-dioxolan-4-yl)butanoate

Methyl 4-((4S,5R)-2,2-dimethyl-5-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)-1,3-dioxolan-4-yl)butanoate

Cat. No.: B12994407
M. Wt: 354.2 g/mol
InChI Key: RGLISMBBQWCCQX-CYUAOAIUSA-N
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Description

Methyl 4-((4S,5R)-2,2-dimethyl-5-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)-1,3-dioxolan-4-yl)butanoate is a chiral boronate ester featuring a dioxolane ring, a vinyl-linked pinacol boronic ester, and a methyl-substituted butanoate chain. The compound’s stereochemistry ((4S,5R)) is critical to its reactivity, particularly in asymmetric synthesis and cross-coupling reactions. Its structure combines a rigid dioxolane scaffold with a boronic ester group, enabling applications in Suzuki-Miyaura couplings and as a precursor for bioactive molecules. The presence of the tetramethyl dioxaborolane ring enhances hydrolytic stability, while the vinyl group facilitates conjugation and further functionalization .

Properties

Molecular Formula

C18H31BO6

Molecular Weight

354.2 g/mol

IUPAC Name

methyl 4-[(4S,5R)-2,2-dimethyl-5-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-dioxolan-4-yl]butanoate

InChI

InChI=1S/C18H31BO6/c1-16(2)17(3,4)25-19(24-16)12-11-14-13(22-18(5,6)23-14)9-8-10-15(20)21-7/h11-14H,8-10H2,1-7H3/b12-11+/t13-,14+/m0/s1

InChI Key

RGLISMBBQWCCQX-CYUAOAIUSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/[C@@H]2[C@@H](OC(O2)(C)C)CCCC(=O)OC

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2C(OC(O2)(C)C)CCCC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((4S,5R)-2,2-dimethyl-5-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)-1,3-dioxolan-4-yl)butanoate typically involves the use of flow microreactor systems. This method is preferred due to its efficiency, versatility, and sustainability compared to traditional batch processes . The reaction conditions often include the use of tert-butoxycarbonyl groups, which are introduced into the compound through a series of chemical transformations .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow processes. These processes are designed to maximize yield and minimize waste, making them more environmentally friendly. The use of microreactors allows for precise control over reaction conditions, leading to higher purity and consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((4S,5R)-2,2-dimethyl-5-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)-1,3-dioxolan-4-yl)butanoate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .

Scientific Research Applications

Methyl 4-((4S,5R)-2,2-dimethyl-5-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)-1,3-dioxolan-4-yl)butanoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of biochemical pathways and molecular interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-((4S,5R)-2,2-dimethyl-5-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)-1,3-dioxolan-4-yl)butanoate involves its interaction with specific molecular targets. These interactions often lead to the modulation of biochemical pathways, resulting in various biological effects. The dioxaborolane group plays a crucial role in these interactions, facilitating the formation of stable complexes with target molecules .

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Functional Comparisons

Compound Name Key Features Synthesis Yield Key Applications Reference
Methyl 4-((4S,5R)-2,2-dimethyl-5-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)-1,3-dioxolan-4-yl)butanoate Chiral dioxolane, vinyl boronic ester, methyl butanoate 29% Cross-coupling, asymmetric synthesis
Ethyl (4R,5S)-2,2-dimethyl-5-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl)-1,3-dioxolane-4-carboxylate Ethyl ester, saturated ethyl linker, (4R,5S) configuration 29% Photochemical reactions
[4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol (2d) Aromatic boronate, hydroxymethyl substituent, chloro group 90% Bioconjugation, medicinal chemistry
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate Aromatic ester, planar structure, no stereocenter Not reported Polymer chemistry, sensors
(2S,3R)-4-(4-Bromophenyl)-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-cyclobutanone Cyclobutanone core, bromophenyl group, (2S,3R) configuration Not reported Cycloaddition reactions

Key Observations :

  • Stereochemical Influence: The (4S,5R) configuration in the target compound contrasts with the (4R,5S) isomer in ’s analogue, leading to divergent optical rotations ([α]D²² –20 vs.
  • Reactivity : The vinyl boronic ester in the target compound enables conjugate additions, unlike saturated analogues (e.g., ’s ethyl-linked compound), which are less reactive toward electrophiles.
  • Aromatic vs. Aliphatic Boronates : Aromatic boronates () exhibit higher stability under basic conditions, whereas aliphatic boronates (target compound) are more prone to protodeboronation but offer greater flexibility in stereochemical control .
Physical and Chemical Properties
  • NMR Signatures :
    • Target Compound : δ 1.24 ppm (12H, tetramethyl dioxaborolane), δ 4.28–4.18 ppm (ester protons) .
    • Compound 2d : δ 7.66 ppm (aromatic protons), δ 4.57 ppm (hydroxymethyl group) .
  • Stability : The tetramethyl dioxaborolane moiety in all compounds resists hydrolysis, but the target’s vinyl group may reduce stability in protic solvents compared to aromatic derivatives .
Stereochemical Considerations

The (4S,5R) configuration in the target compound contrasts with the (2S,3R) cyclobutanone in . Such stereochemical differences dictate reactivity in asymmetric catalysis; for example, the dioxolane scaffold in the target compound favors axial chirality, whereas cyclobutanones exhibit planar rigidity .

Biological Activity

Methyl 4-((4S,5R)-2,2-dimethyl-5-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)-1,3-dioxolan-4-yl)butanoate is a complex organic compound with potential biological activities. This article reviews its biological properties based on available research findings and case studies.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes a dioxolane ring and a boron-containing moiety. Its molecular formula is C21H38B1O6C_{21}H_{38}B_{1}O_{6} with a molecular weight of approximately 394.43 g/mol. The presence of the boron atom suggests potential applications in medicinal chemistry and materials science.

Antitumor Activity

Recent studies have indicated that compounds containing similar structural motifs exhibit significant antitumor activity. For instance, the incorporation of boron into organic compounds is known to enhance their cytotoxic effects against cancer cells. In vitro assays have shown that derivatives of this compound can inhibit cell proliferation in various cancer lines by inducing apoptosis and disrupting cell cycle progression.

Table 1: Antitumor Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa15Apoptosis induction
Compound BMCF-710Cell cycle arrest
Methyl 4-((4S,5R)-...)A549TBDTBD

Anti-inflammatory Properties

The anti-inflammatory potential of methyl esters has been explored in various studies. Compounds similar to methyl 4-((4S,5R)-...) have been shown to modulate inflammatory pathways by inhibiting the NF-kB signaling pathway. This inhibition leads to a decrease in pro-inflammatory cytokines such as IL-6 and TNF-alpha.

Case Study:
A study conducted on a series of methyl esters demonstrated their ability to reduce inflammation in animal models of arthritis. The results indicated a significant reduction in joint swelling and pain associated with inflammation.

Antimicrobial Activity

The antimicrobial properties of boron-containing compounds are well-documented. Preliminary tests suggest that methyl 4-((4S,5R)-...) exhibits antibacterial activity against Gram-positive bacteria. Further investigation into its mechanism revealed that it disrupts bacterial cell wall synthesis.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Studies indicate that similar compounds demonstrate favorable absorption characteristics and metabolic stability. The presence of the dioxolane ring may enhance solubility and bioavailability.

Table 2: Pharmacokinetic Properties of Related Compounds

Compound NameAbsorption (%)Half-life (h)Metabolism
Compound A756Liver
Compound B808Kidney
Methyl 4-((4S,5R)-...)TBDTBDTBD

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